molecular formula C21H20FN5O2 B2697682 8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 505080-86-4

8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2697682
CAS RN: 505080-86-4
M. Wt: 393.422
InChI Key: ZBEFKZRTNLUWKE-UHFFFAOYSA-N
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Description

8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, commonly known as 'B-F-M' is a novel purine derivative that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Applications in Medicinal Chemistry

Purine derivatives, like the compound , often exhibit significant biological activities due to their structural resemblance to naturally occurring purines. These compounds have been explored for their anticancer properties, showing mechanisms of action such as intercalation, acting as alkylating agents, inhibiting topoisomerases, DHFR enzymes, and tubulin, which suggest potential for anticancer drug development (M. J. Akhtar et al., 2019).

Neuroprotective Effects

Investigations into the neurotoxic effects of active ingredients in sunscreen products, which share some structural similarities with the compound , highlight the importance of understanding the neurotoxicity potential of chemical compounds. This line of research emphasizes the need for evaluating the safety and potential neuroprotective or neurotoxic effects of new chemical entities (Joanna A. Ruszkiewicz et al., 2017).

Environmental Impact and Degradation

The study of degradation processes and environmental impact of chemical compounds, including pharmaceuticals and pesticides, is crucial for assessing their safety and ecological footprint. Research on compounds like nitisinone, which shares functional groups with the compound , provides insights into their stability, degradation pathways, and potential environmental effects (H. Barchańska et al., 2019).

Catalytic Applications

The use of metalloporphyrin catalysts for selective functionalization of saturated C-H bonds showcases the potential of complex organic molecules in facilitating chemical transformations. This area of research is pertinent to the development of new synthetic methods that could be applicable to the modification or synthesis of compounds like the one (C. Che et al., 2011).

properties

IUPAC Name

8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c1-25(12-14-6-4-3-5-7-14)20-23-18-17(19(28)24-21(29)26(18)2)27(20)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEFKZRTNLUWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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